BENZOYLHETERATISINE HCl BENZOYLHETERATISINE HCl It is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid , from plants of the Ranunculaceae family.
It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
BENZOYLHETERATISINE HCl(cas 1262758-10-0) is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid, from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
Brand Name: Vulcanchem
CAS No.: 1262758-10-0
VCID: VC0000058
InChI: InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1
SMILES: CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl
Molecular Formula: C29H38ClNO6
Molecular Weight: 532.074

BENZOYLHETERATISINE HCl

CAS No.: 1262758-10-0

Cat. No.: VC0000058

Molecular Formula: C29H38ClNO6

Molecular Weight: 532.074

Purity: 97 % (TLC, mass spectrometry, NMR).

* For research use only. Not for human or veterinary use.

BENZOYLHETERATISINE HCl - 1262758-10-0

CAS No. 1262758-10-0
Molecular Formula C29H38ClNO6
Molecular Weight 532.074
Standard InChI InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1
Standard InChI Key BFFRNKZYZJVSJP-MOFCGRQPSA-N
SMILES CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl

CHEMICAL PROPERTIES AND STRUCTURE

Structural Characteristics

Benzoylheteratisine hydrochloride features a complex polycyclic structure typical of C20-diterpenoid alkaloids. The core structure contains multiple rings with a benzoyl group attached to the heteratisine skeleton. The hydrochloride salt formation enhances its stability and solubility compared to the free base form. The molecular structure contains various functional groups that contribute to its pharmacological activity, particularly its ability to interact with sodium channels.

Physical and Chemical Properties

The physical and chemical properties of benzoylheteratisine hydrochloride are summarized in the following table:

PropertyCharacteristic
CAS Number1262758-10-0
Molecular FormulaC₃₁H₄₀ClNO₅ (approximate)
Physical AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents
StabilityStable under normal storage conditions
ClassificationDiterpenoid alkaloid

SOURCE AND EXTRACTION

Natural Sources

Benzoylheteratisine hydrochloride is derived from plants belonging to the Ranunculaceae family. This botanical family is widely known for producing various alkaloids with significant pharmacological activities. The parent compound, heteratisine, is typically found in several genera within this family, including Aconitum and Delphinium species, which are distributed across temperate regions of the Northern Hemisphere.

Extraction Methodologies

The extraction of heteratisine, the precursor to benzoylheteratisine hydrochloride, involves several steps of isolation from plant material. The process typically begins with the collection and preparation of plant material, followed by extraction using organic solvents. The crude extract undergoes various purification steps, including acid-base extraction, to isolate the alkaloid fraction. Further purification through chromatographic techniques yields heteratisine, which can then be chemically modified to produce benzoylheteratisine hydrochloride.

SYNTHESIS AND PREPARATION

Industrial Production Methods

Industrial production of benzoylheteratisine hydrochloride would require scaling up the laboratory procedures while maintaining product quality and purity. This typically involves:

  • Large-scale extraction of heteratisine from plant material

  • Controlled benzoylation reactions in industrial reactors

  • Efficient purification methods suitable for bulk production

  • Quality control measures throughout the manufacturing process

MECHANISM OF ACTION

Pharmacological Effects

Benzoylheteratisine hydrochloride exerts its primary pharmacological effects through the inhibition of sodium ion conductivity in excitable cells. By blocking sodium channels, it prevents the influx of sodium ions necessary for the initiation and propagation of action potentials. This mechanism underlies its antiarrhythmic and local anesthetic properties, making it valuable for treating various cardiac rhythm disorders and potentially for pain management.

Molecular Targets

The principal molecular target of benzoylheteratisine hydrochloride is the voltage-gated sodium channel. These ion channels are integral membrane proteins that play a crucial role in the generation and propagation of action potentials in excitable cells, including cardiac myocytes and neurons. By binding to these channels, benzoylheteratisine hydrochloride modulates their function, affecting cellular excitability and signaling pathways.

Comparison with Similar Compounds

The following table compares benzoylheteratisine hydrochloride with other sodium channel blockers:

CompoundChemical ClassPrimary MechanismClinical Applications
Benzoylheteratisine HClDiterpenoid alkaloidSodium channel blockadeAntiarrhythmic, local anesthetic
Acehytisine HClDiterpenoid alkaloidSodium channel blockadeAntiarrhythmic (Phase IV clinical trials)
LidocaineAminoamideSodium channel blockadeLocal anesthetic, antiarrhythmic
FlecainideBenzamide derivativeSodium channel blockadeClass Ic antiarrhythmic

CHEMICAL REACTIONS

Oxidation Reactions

Benzoylheteratisine hydrochloride can undergo oxidation reactions, typically employing oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can modify specific functional groups within the molecule, potentially altering its pharmacological properties. The oxidized derivatives may exhibit different biological activities compared to the parent compound, offering opportunities for developing new therapeutic agents.

Reduction Reactions

Reduction of benzoylheteratisine hydrochloride can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically target carbonyl or other reducible functional groups within the molecule. Reduction reactions can convert benzoylheteratisine hydrochloride back to heteratisine or produce other derivatives with modified pharmacological profiles.

Substitution Reactions

Nucleophilic substitution reactions can occur at the benzoyl group of benzoylheteratisine hydrochloride under appropriate conditions. These reactions, typically conducted using nucleophiles such as amines or thiols under basic conditions, can generate a variety of substituted derivatives. Such structural modifications may lead to compounds with enhanced efficacy, altered selectivity, or improved pharmacokinetic properties.

RESEARCH APPLICATIONS

Chemical Research

In the field of chemistry, benzoylheteratisine hydrochloride serves as a model compound for studying sodium channel blockers and their interactions with biological targets. Its complex structure also provides opportunities for investigating novel synthetic methodologies and reaction pathways. Additionally, it can be used as a starting material for the development of new chemical entities with potential pharmacological activities.

Biological Research

Benzoylheteratisine hydrochloride has been investigated for its neuroprotective effects and ability to inhibit epileptiform activity. These properties make it valuable for studying neuronal excitability and the pathophysiology of seizure disorders. Its interaction with sodium channels also provides insights into the molecular mechanisms underlying electrical signaling in various cell types.

Medical Research

The antiarrhythmic properties of benzoylheteratisine hydrochloride have prompted research into its potential applications in treating cardiac arrhythmias. Given the limitations and side effects of current antiarrhythmic medications, the development of new agents with improved efficacy and safety profiles remains an important research objective. Benzoylheteratisine hydrochloride, with its natural origin and unique structure, represents a promising candidate for such investigations.

THERAPEUTIC APPLICATIONS

Cardiovascular Applications

The primary therapeutic application of benzoylheteratisine hydrochloride lies in its potential as an antiarrhythmic agent. By modulating sodium channel activity, it can help restore normal cardiac rhythm in patients with various arrhythmias. Its mechanism of action classifies it among Class I antiarrhythmic drugs, though its specific binding characteristics and functional effects may distinguish it from other members of this class.

Similar compounds in the diterpenoid alkaloid family, such as acehytisine hydrochloride, have progressed to advanced clinical trials for antiarrhythmic applications. This suggests a promising path for benzoylheteratisine hydrochloride as well, pending further research and clinical evaluation .

Neurological Applications

The sodium channel blocking activity of benzoylheteratisine hydrochloride also suggests potential applications in neurological conditions characterized by hyperexcitability, such as epilepsy or neuropathic pain. By dampening abnormal neuronal firing, it could help alleviate symptoms and improve patient outcomes in these challenging conditions.

Local Anesthetic Properties

Like other sodium channel blockers, benzoylheteratisine hydrochloride exhibits local anesthetic properties. This characteristic could be exploited for developing new local anesthetic formulations with potentially improved duration of action or reduced systemic toxicity compared to currently available options.

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